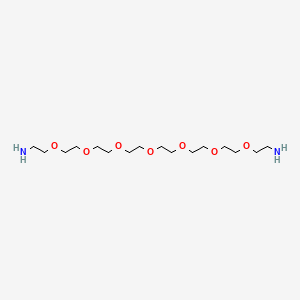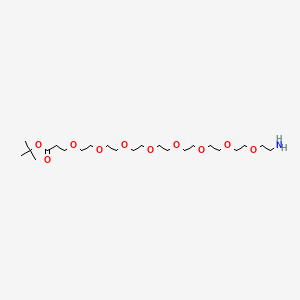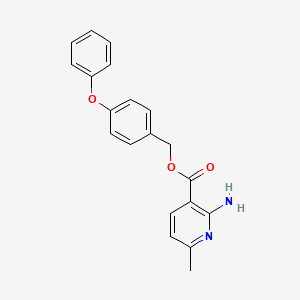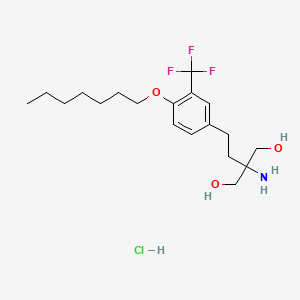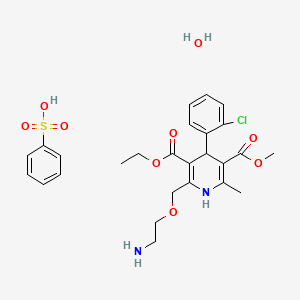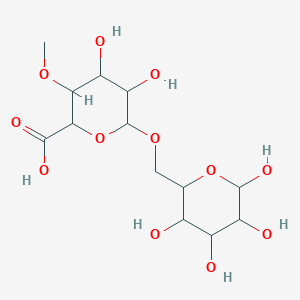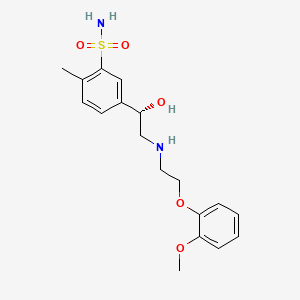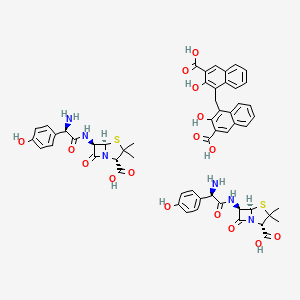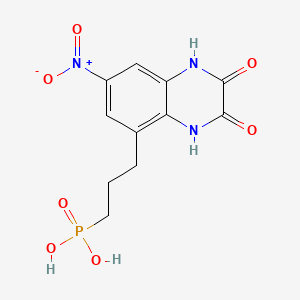![molecular formula C23H23N7O B605551 (E)-4-(5-(2-(3-метилбензилиден)гидразинил)-2-(пиридин-4-ил)пиразоло[1,5-a]пиримидин-7-ил)морфолин CAS No. 1232221-74-7](/img/structure/B605551.png)
(E)-4-(5-(2-(3-метилбензилиден)гидразинил)-2-(пиридин-4-ил)пиразоло[1,5-a]пиримидин-7-ил)морфолин
描述
“(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a chemical compound with the CAS Number: 1232221-74-7. Its molecular formula is C23H23N7O and it has a molecular weight of 413.48 . This compound is also known by the synonym APY0201 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ . Unfortunately, I was unable to retrieve the 3D conformer or other molecular structure details.
科学研究应用
Inhibition of Tumor Growth in Gastric Cancer
APY0201 has been found to repress tumor growth in gastric cancer cells . It inhibits cell proliferation in in vitro gastric cell models, organoid models, and in vivo xenograft tumor models . This suggests that APY0201 could be a promising therapeutic option for gastric cancer .
Inhibition of Autophagy
APY0201 has been shown to inhibit autophagy in gastric cancer cells . It blocks autophagic flux by impairing the lysosome degradation function of gastric cancer cells, leading to the accumulation of autophagosomes . This results in the inhibition of gastric cancer cell proliferation .
Induction of Cell Cycle Arrest
APY0201 has been found to induce G1/S phase arrest in gastric cancer cells . This means it can halt the cell cycle, preventing the cells from dividing and proliferating .
Inhibition of Phosphatidylinositol Kinase
APY0201 is an inhibitor of phosphatidylinositol kinase containing an FYVE finger structure (PIKfyve) . PIKfyve is closely associated with lysosomal function and autophagy . By inhibiting PIKfyve, APY0201 can affect these cellular processes .
Inhibition of Inflammatory Cytokine Production
APY0201 selectively inhibits the production of interleukin-12 (IL-12), a family of inflammatory cytokines . This suggests that it could have potential applications in the treatment of inflammatory diseases .
属性
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQYGBLRIKROZ-PCLIKHOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of APY0201?
A1: APY0201 functions as an inhibitor of PIKfyve kinase. [, , ] This kinase plays a critical role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a phospholipid crucial for proper endosome and lysosome function. By inhibiting PIKfyve, APY0201 disrupts the trafficking and degradation processes within cells, ultimately impacting autophagy. [, ]
Q2: How does APY0201's inhibition of PIKfyve translate to anti-cancer effects?
A2: Studies have shown that APY0201 exhibits anti-cancer effects, particularly in gastric cancer and multiple myeloma. [, ] By disrupting autophagy, APY0201 hinders the ability of cancer cells to recycle cellular components and maintain their rapid growth. This disruption leads to the accumulation of autophagosomes, ultimately contributing to cancer cell death. [, ] Additionally, APY0201 has been observed to induce cell cycle arrest in the G1/S phase, further suppressing cancer cell proliferation. []
Q3: What are the structural characteristics of APY0201?
A3: While the provided research excerpts primarily focus on the biological activity of APY0201, its full chemical name is provided: (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine. Further details on its molecular formula, weight, and spectroscopic data would require consultation of additional resources beyond the provided excerpts.
Q4: How does APY0201 compare to other PIKfyve inhibitors in terms of potency?
A4: Research indicates that APY0201 demonstrates superior potency compared to other PIKfyve inhibitors such as YM201636 and apilimod. [] This enhanced potency is evidenced by its lower half-maximal effective concentration (EC50) values in multiple myeloma cell lines. [] This finding suggests that APY0201 might be a more effective therapeutic option for targeting PIKfyve in certain cancers.
Q5: Are there any predictive biomarkers for APY0201 sensitivity?
A5: Research suggests a potential link between APY0201 sensitivity and the levels of Transcription Factor EB (TFEB). [, ] Elevated TFEB levels, often associated with increased autophagic flux, were observed in multiple myeloma samples sensitive to APY0201. [] This correlation suggests that TFEB levels could potentially serve as a predictive biomarker for identifying patients who might benefit from APY0201 treatment.
Q6: What are the potential implications of APY0201's activity in clear cell renal cell carcinoma (ccRCC)?
A6: Recent research suggests that APY0201, along with other PIKfyve inhibitors, shows promise in treating ccRCC, particularly in cases with a loss of the von Hippel-Lindau (VHL) tumor suppressor gene. [] This finding indicates a potential therapeutic avenue for this specific subtype of kidney cancer.
Q7: Are there any known limitations or challenges associated with APY0201?
A7: While APY0201 shows promise, further research is crucial to address potential challenges. This includes investigating potential long-term effects, toxicity profiles, and any potential resistance mechanisms that might emerge. [] Additionally, developing strategies to enhance its delivery to target tissues and mitigate potential side effects will be crucial for its successful clinical translation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



